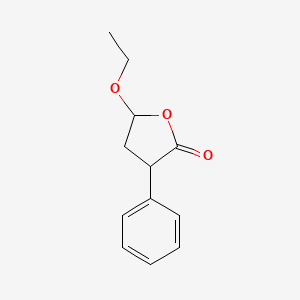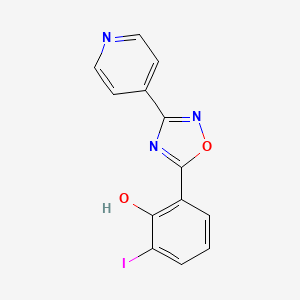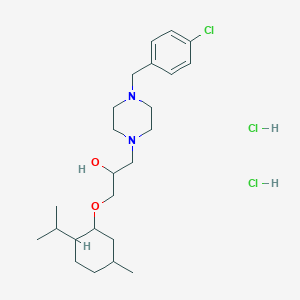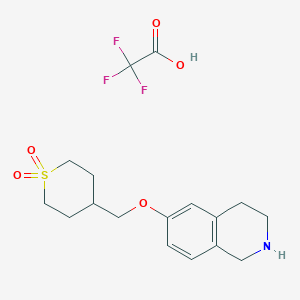
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- is a type of furanone, a class of organic compounds that are characterized by the presence of a five-member ring with one oxygen atom. This type of furanone, in particular, is an aromatic compound that has a phenyl group attached to the five-member ring. It is a colorless solid at room temperature and is insoluble in water. 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- has a variety of applications in the scientific and medical fields due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- has a variety of applications in the scientific and medical fields. It has been used as a reagent in the synthesis of various compounds, including drugs and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers. In addition, it has been used as a starting material in the synthesis of other furanones and other aromatic compounds.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- is not fully understood. However, it is believed that the compound acts as an electron donor, allowing for the formation of new bonds between molecules. This is due to the presence of the phenyl group, which is an electron-rich group. This allows for the formation of new bonds between molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant and anti-inflammatory activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-cancer and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it an ideal starting material for a wide range of experiments. Additionally, its unique chemical structure makes it suitable for a variety of applications, including the synthesis of drugs and pharmaceuticals. However, one of the main limitations of using this compound is that it is insoluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- are vast, and there are a number of future directions that can be explored. One potential area of research is the use of the compound as a starting material in the synthesis of other aromatic compounds. Additionally, further research can be conducted on the biochemical and physiological effects of the compound, with a focus on its potential therapeutic applications. Additionally, research can be conducted on the use of the compound as a catalyst in the synthesis of polymers. Finally, further research can be conducted on the mechanism of action of the compound and its potential applications in drug and pharmaceutical synthesis.
Synthesemethoden
2(3H)-Furanone, 5-ethoxydihydro-3-phenyl- can be synthesized from a variety of starting materials. One method of synthesis involves the use of ethyl acetoacetate, which is reacted with phenylmagnesium bromide in the presence of a base. The reaction is then heated and stirred until the desired product is formed. Another method of synthesis involves the use of ethyl acetate, which is reacted with sodium ethoxide in the presence of a base. The reaction is then heated and stirred until the desired product is formed.
Eigenschaften
IUPAC Name |
5-ethoxy-3-phenyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11-8-10(12(13)15-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNOCPOSLHHZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C(=O)O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)


![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2782610.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782612.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)
